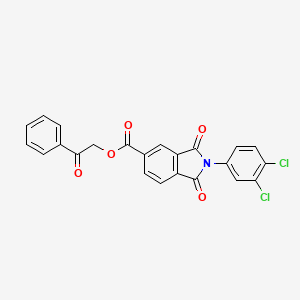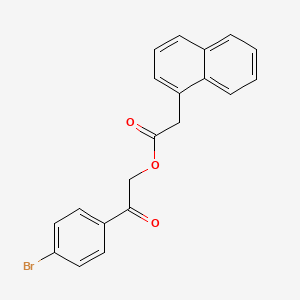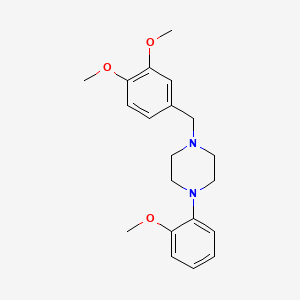![molecular formula C18H18Cl2N2O3 B3469249 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3469249.png)
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, commonly known as DPA, is a synthetic compound that belongs to the family of acetanilide herbicides. It was first synthesized in the 1940s and has since been widely used in the agricultural industry as a herbicide to control broadleaf weeds in crops such as soybeans, corn, and wheat. In recent years, DPA has gained attention for its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of DPA is not fully understood. However, it is believed to work through the inhibition of fatty acid synthesis, which is essential for the growth and survival of cancer cells. DPA has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DPA has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of various lipids, including triglycerides and cholesterol, in the blood. DPA has also been shown to decrease the levels of several inflammatory markers, including C-reactive protein and interleukin-6. Additionally, DPA has been found to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DPA is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to be effective in inhibiting the growth of various cancer cell lines at relatively low concentrations. However, one limitation of DPA is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer research.
Zukünftige Richtungen
There are several potential future directions for the use of DPA in scientific research. One area of interest is the development of DPA analogs that may have improved efficacy or specificity for certain types of cancer. Additionally, there is interest in exploring the use of DPA in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is interest in further elucidating the mechanism of action of DPA, which may help to optimize its use in cancer research.
Wissenschaftliche Forschungsanwendungen
DPA has been shown to have potential applications in cancer research. In particular, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. DPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c19-13-1-6-17(16(20)11-13)25-12-18(23)21-14-2-4-15(5-3-14)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHGGSLCFXHAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3469168.png)
![2,4,9,9-tetramethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B3469181.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B3469187.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3469192.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3469194.png)








![4-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B3469235.png)